Neoagarohexaitol
Overview
Description
Neoagarohexaitol is a reduced form of neoagarohexaose (NA6), an oligosaccharide derived from agarose, which is the major component of red algae cell walls. Agarose is hydrolyzed enzymatically to produce various oligosaccharides, including neoagarohexaitol. This compound has been studied for its biological activity, particularly its ability to inhibit certain responses in marine algae and its potential antiviral properties against norovirus infection in mice .
Synthesis Analysis
The synthesis of neoagarohexaitol involves the enzymatic hydrolysis of agar or agarose. Two novel β-agarases, AgaA and AgaB, have been identified and characterized for this purpose. AgaA is an endo-type agarase that efficiently hydrolyzes agar or agarose to form neoagarobiose, neoagarotetraose, and neoagarohexaose. AgaB is an exo-type and bifunctional enzyme with activity towards both agarose and porphyran. A two-stage hydrolysis strategy using these enzymes has been developed to produce neoagarobiose, which can be further processed to obtain neoagarohexaitol .
Molecular Structure Analysis
Neoagarohexaitol, as a derivative of neoagarohexaose, retains the basic structural features of its precursor. Neoagarohexaose itself is a disaccharide repetition unit that can be found in varying lengths in oligosaccharides derived from agar. The structure of neoagarobiose, a related disaccharide, has been determined to be 3-O-3',6'-anhydro-L-galactopyranosyl-D-galactose with an α'-configuration glycoside linkage .
Chemical Reactions Analysis
Neoagarohexaitol has been shown to competitively inhibit certain biological responses in marine red algae, such as oxygen consumption, hydrogen peroxide release, and the elimination of epiphytic bacteria. These responses to neoagarosaccharides were inhibited by neoagarohexaitol, indicating its role in the competitive inhibition of biological activities. However, it did not inhibit the light-dependent tip-bleaching response, suggesting that this reaction is an unspecific oxidative stress reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of neoagarohexaitol contribute to its biological activity. As a noncanonical Toll-like receptor 4 (TLR4) agonist, neoagarohexaitol has been shown to activate TLR4 signaling pathways, leading to the production of interferon-β (IFN-β) and tumor necrosis factor-α (TNF-α). This activation is dependent on myeloid differentiation factor 2 (MD2) and cluster of differentiation 14 (CD14). The antiviral activity of neoagarohexaitol against norovirus is mainly attributed to the IFN-β produced through the TLR4-TRIF signaling pathway. Additionally, neoagarohexaitol has been shown to prime macrophages to mount greater antiviral innate immune responses when IFN signaling is activated .
Scientific Research Applications
Biological Activity in Marine Algae
Neoagarohexaitol exhibits significant biological activity in marine red algae, specifically in Gracilaria conferta. It has been observed to influence various physiological responses such as increases in oxygen consumption, release of hydrogen peroxide, elimination of epiphytic bacteria, and induction of thallus tip bleaching. These responses are competitively inhibited by the reduced form of neoagarohexaose, which is neoagarohexaitol, indicating a specific interaction mechanism with the algae (Weinberger et al., 2001).
Enzymatic Activity and Substrate Specificity
Research on beta-agarases I and II from Pseudomonas atlantica has revealed that these enzymes have specific actions on agar-type polysaccharides and oligosaccharides, including neoagarohexaitol. These studies help in understanding the substrate specificities of these enzymes and their role in hydrolyzing complex polysaccharides, potentially aiding in the development of novel biotechnological applications (Morrice et al., 1983).
Post-Translational Modification (PTM) in Disease Markers
In the field of medical research, neo-epitopes, including neoagarohexaitol derivatives, are being studied for their potential use as biochemical markers. These markers, resulting from post-translational modifications (PTMs) of proteins, can indicate specific physiological or pathological processes and might have applications in the diagnosis and monitoring of various diseases (Karsdal et al., 2010).
Biotechnological Applications
Research into the production of neoagarobiose from agar through a dual-enzyme and two-stage hydrolysis strategy has highlighted the potential of neoagarohexaitol and related compounds in the cosmetic, food, and pharmaceutical industries. These oligosaccharides exhibit unique biological activities and have promising application prospects in various industrial sectors (Yan et al., 2020).
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDTZRQNBOQDHS-NRTBGCROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745640 | |
Record name | PUBCHEM_71308792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoagarohexaitol | |
CAS RN |
68289-59-8 | |
Record name | PUBCHEM_71308792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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